Trans-1,1,2,2,3,4-hexafluorocyclobutane
Overview
Description
Trans-1,1,2,2,3,4-hexafluorocyclobutane is a perfluorinated cyclobutane, meaning all the hydrogen atoms in the four-membered carbon ring are replaced by fluorine atoms . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields .
Scientific Research Applications
Trans-1,1,2,2,3,4-hexafluorocyclobutane has several scientific research applications due to its unique properties. In chemistry, it is used as a reagent in various organic synthesis reactions . In industry, it is explored as a refrigerant and fire suppressant due to its high stability, low boiling point, and non-flammability.
Safety and Hazards
Mechanism of Action
Target of Action
Trans-1,1,2,2,3,4-hexafluorocyclobutane is a small, fluorinated molecule It’s known to be used as a fire suppressant, implying that its targets could be the chemical reactions that sustain flames.
Mode of Action
Biochemical Pathways
Pharmacokinetics
As a small, fluorinated molecule , it’s likely that it has unique physical and chemical properties that affect its bioavailability.
Result of Action
As a fire suppressant, its primary effect is likely the extinguishment of flames.
Action Environment
Preparation Methods
Trans-1,1,2,2,3,4-hexafluorocyclobutane can be synthesized through several methods. One common synthetic route involves the fluorination of 3,3,4,4-tetrafluorocyclobutene . The reaction conditions typically require the use of fluorinating agents under controlled temperatures and pressures to ensure the desired product is obtained . Industrial production methods may involve similar processes but on a larger scale, with additional steps to purify the compound .
Chemical Reactions Analysis
Trans-1,1,2,2,3,4-hexafluorocyclobutane undergoes various chemical reactions, including substitution and addition reactions . Common reagents used in these reactions include halogens and other electrophilic agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the replacement of fluorine atoms with other functional groups .
Comparison with Similar Compounds
Trans-1,1,2,2,3,4-hexafluorocyclobutane can be compared with other similar compounds, such as cis-1,1,2,2,3,4-hexafluorocyclobutane and other perfluorinated cyclobutanes . These compounds share similar chemical structures but differ in the spatial arrangement of their fluorine atoms . The unique trans configuration of this compound gives it distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(3S,4S)-1,1,2,2,3,4-hexafluorocyclobutane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6/c5-1-2(6)4(9,10)3(1,7)8/h1-2H/t1-,2-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSLTAIWOIYSGZ-LWMBPPNESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C1(F)F)(F)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H](C(C1(F)F)(F)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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